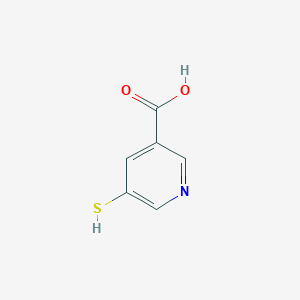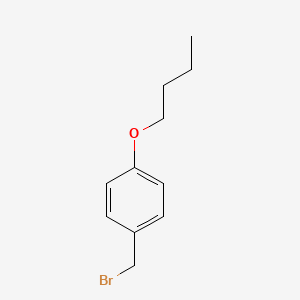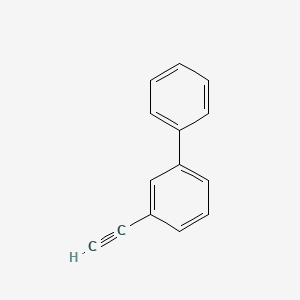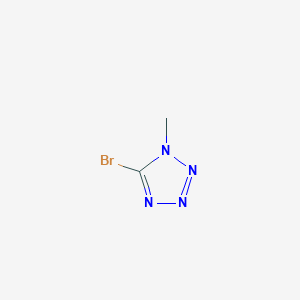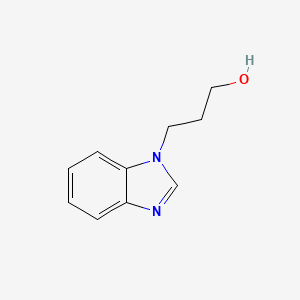
3-(1H-Benzimidazol-1-yl)propan-1-ol
Vue d'ensemble
Description
The compound "3-(1H-Benzimidazol-1-yl)propan-1-ol" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the benzimidazole moiety in a compound often signifies potential pharmacological activity, as evidenced by the various studies on related compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods, including multi-step reactions under microwave irradiation, which have been shown to yield high percentages of the target compounds . One-pot synthesis methods have also been developed for the efficient production of these compounds, offering advantages such as short reaction times and easy isolation of products . Phase transfer catalysis (PTC) conditions have been utilized for the synthesis of complex benzimidazole derivatives, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structures of benzimidazole derivatives are typically confirmed using a combination of spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . Crystallographic studies, such as single-crystal X-ray diffraction, provide detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice of these compounds . The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, demonstrating its significance in the construction of crystal lattices .
Chemical Reactions Analysis
Benzimidazole derivatives participate in various chemical reactions, often leading to the formation of novel compounds with potential biological activities. For instance, the reaction of benzimidazole derivatives with trichloroacetic acid under microwave irradiation has been reported to yield new compounds with confirmed structures . The reactivity of these compounds allows for the exploration of diverse chemical spaces and the synthesis of molecules with specific biological targets in mind.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of a keto-enol equilibrium in polar solvents has been observed for certain derivatives, affecting their coordination chemistry with metal ions such as Zn(II) . The introduction of electron-withdrawing substituents can significantly enhance the activity of benzimidazole-based compounds, as seen in their anion transport properties . Spectroscopic methods, including fluorescence spectroscopy, are employed to investigate these properties and understand the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound 3-(1H-Benzimidazol-1-yl)propan-1-ol and related benzimidazole derivatives have been extensively studied for their chemical synthesis and structural properties. For instance, the synthesis and vibrational analysis of zinc complexes derived from similar benzimidazole compounds have been explored, highlighting their unique chelate structures and hydrogen bonding properties (Patricio-Rangel et al., 2019).
Antiviral Properties
- Research has shown that certain alkylated benzimidazole derivatives, including compounds structurally similar to 3-(1H-Benzimidazol-1-yl)propan-1-ol, exhibit potent anti-HIV and anti-Yellow Fever Virus (YFV) properties. These findings are significant in the field of antiviral drug development (Srivastava et al., 2020).
DNA Binding and Cytotoxicity
- A series of new benzimidazole-based Schiff base copper(II) complexes, which are related to 3-(1H-Benzimidazol-1-yl)propan-1-ol, have been synthesized. These complexes demonstrate significant DNA binding properties and cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy (Paul et al., 2015).
Anticancer Agents
- Benzimidazole derivatives, such as 1-(1H-Benzimidazol-2-yl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)propan-1-ones, have been synthesized and shown remarkable anticancer activities. These findings are vital for the development of new anticancer drugs (Husain et al., 2012).
Catalytic Applications
- Compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, structurally related to 3-(1H-Benzimidazol-1-yl)propan-1-ol, have been used to synthesize phosphinite ligands. These ligands, in turn, have shown efficacy as catalysts in the transfer hydrogenation of ketones, a significant reaction in chemical synthesis (Aydemir et al., 2014).
Crystal Engineering
- The protonated benzimidazole moiety, which is a key feature of 3-(1H-Benzimidazol-1-yl)propan-1-ol, has been identified as a useful synthon for crystal engineering. This application is crucial for designing materials with specific molecular architectures (Matthews et al., 2003).
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSVJQHGDUXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510740 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzimidazol-1-yl)propan-1-ol | |
CAS RN |
53953-47-2 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
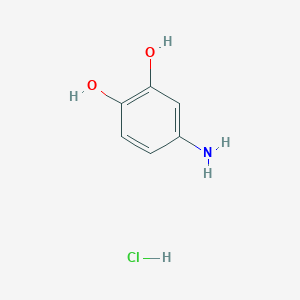
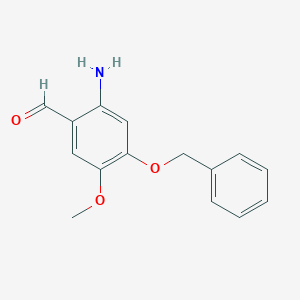
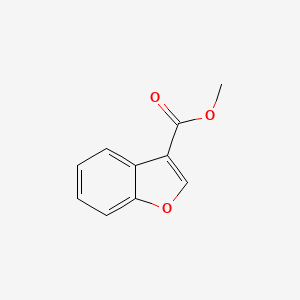
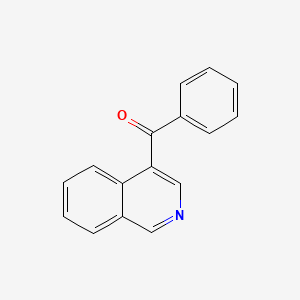
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
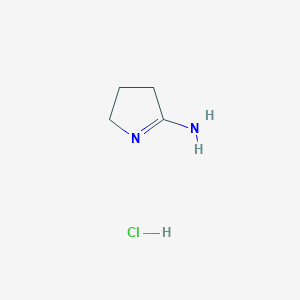
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
